molecular formula C23H18ClN3O2 B3016662 2-amino-3-(4-chlorobenzoyl)-N-(2-methylphenyl)indolizine-1-carboxamide CAS No. 898452-90-9

2-amino-3-(4-chlorobenzoyl)-N-(2-methylphenyl)indolizine-1-carboxamide

Cat. No. B3016662
M. Wt: 403.87
InChI Key: WRIILXFWVKLIKE-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or significance in the scientific community.



Synthesis Analysis

This would involve a detailed step-by-step process of how the compound is synthesized from its constituent elements or compounds, including the conditions required for the synthesis.



Molecular Structure Analysis

This involves the study of the arrangement of atoms in the molecule of the compound, its geometry, and the type of bonds between the atoms.



Chemical Reactions Analysis

This involves studying the reactions the compound undergoes, including its reactivity with other compounds and the conditions required for these reactions.



Physical And Chemical Properties Analysis

This involves studying the compound’s physical properties such as melting point, boiling point, solubility, etc., and chemical properties like acidity or basicity, reactivity, etc.


Scientific Research Applications

Synthesis and Biological Evaluation

A study highlighted the synthesis of a series of substituted 3-(3-chlorobenzoyl)-N-phenylindolizine-1-carboxamides, including compounds similar to the specified chemical, which showed promising in vitro activities against tuberculosis, cancer, inflammation, and bacterial infections. Molecular docking studies supported the observed anticancer activity of these molecules (Mahanthesha, Suresh, & Naik, 2022).

Novel Synthetic Approaches

Another research effort described a novel one-pot domino reaction for synthesizing 2-acetyl-3-(phenylamino)indolizine-1-carboxamide derivatives, showcasing innovative synthetic routes that potentially facilitate the creation of compounds with similar structures to the one (Ziyaadini et al., 2011).

Antitumor and Antimicrobial Activities

Further research into the synthesis, characterization, and evaluation of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, including similar structures, has shown promising in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, highlighting the potential antitumor applications of these compounds (Hassan, Hafez, & Osman, 2014).

Antimicrobial Applications

Additionally, the use of 2-arylhydrazononitriles for synthesizing various heterocyclic substances, including indolizine derivatives, demonstrated promising antimicrobial activities against both Gram-negative and Gram-positive bacteria, as well as yeast. This underscores the potential of such compounds in developing new antimicrobial agents (Behbehani, Ibrahim, Makhseed, & Mahmoud, 2011).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and precautions to be taken while handling it.


Future Directions

This involves discussing potential areas of future research involving the compound, such as its possible uses, modifications, or improvements.


Please note that this is a general approach and the specific details would vary depending on the compound . For “2-amino-3-(4-chlorobenzoyl)-N-(2-methylphenyl)indolizine-1-carboxamide”, specific information might be available in scientific literature or databases. It’s recommended to consult a chemist or a relevant expert for more detailed and specific information.


properties

IUPAC Name

2-amino-3-(4-chlorobenzoyl)-N-(2-methylphenyl)indolizine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClN3O2/c1-14-6-2-3-7-17(14)26-23(29)19-18-8-4-5-13-27(18)21(20(19)25)22(28)15-9-11-16(24)12-10-15/h2-13H,25H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRIILXFWVKLIKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-3-(4-chlorobenzoyl)-N-(2-methylphenyl)indolizine-1-carboxamide

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